molecular formula C22H32N2O4 B12904789 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 64026-35-3

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12904789
CAS No.: 64026-35-3
M. Wt: 388.5 g/mol
InChI Key: XKRVGIJKGDZDMS-UHFFFAOYSA-N
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Description

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a decylcarbamoyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid and oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the decylcarbamoyl phenyl intermediate, which is then coupled with a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid include other carbamoyl-substituted phenyl derivatives and pyrrolidine-based compounds. These compounds may share similar structural features and chemical properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows for a wide range of applications and interactions that may not be possible with other similar compounds.

Biological Activity

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including antimicrobial efficacy, anticancer properties, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives characterized by the presence of a decylcarbamoyl group attached to a phenyl ring. Its molecular formula is C18H28N2O3C_{18}H_{28}N_2O_3, and it features a carboxylic acid functional group that is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of similar pyrrolidine derivatives, particularly against Gram-positive bacteria and fungi. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Key Findings:

  • In vitro Activity : Derivatives of pyrrolidine, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrated significant activity against multidrug-resistant pathogens like Staphylococcus aureus and Candida auris .
  • Structure-Activity Relationship : Variations in substituents on the phenyl ring significantly influenced antimicrobial potency. For instance, the introduction of halogen groups (like chloro) enhanced activity against resistant strains .
CompoundAntimicrobial Activity (MIC µg/mL)Target Pathogen
1a>128Various
1b<64S. aureus
2a32C. auris

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays.

Key Findings:

  • Cell Viability Assays : In studies utilizing A549 lung cancer cells, compounds similar to this compound showed varying degrees of cytotoxicity. The most active derivatives reduced cell viability significantly compared to controls .
CompoundViability (%) at 100 µMSignificance (p-value)
Control100-
1a63.4<0.05
1b21.2<0.001

The biological activity of this compound may be attributed to its ability to modulate key cellular pathways:

  • Nrf2 Activation : Some derivatives have been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress .
  • Cytotoxicity Mechanisms : The anticancer effects are hypothesized to involve DNA damage and apoptosis induction pathways, which are critical for effective cancer treatment strategies.

Case Studies

Several case studies illustrate the effectiveness of pyrrolidine derivatives in clinical settings:

  • Multidrug Resistance : A study demonstrated that certain derivatives could overcome resistance mechanisms in pathogenic strains, offering new avenues for treatment .
  • Cytotoxic Profiles : Research indicated that specific structural modifications led to enhanced cytotoxicity in cancer cells, highlighting the importance of chemical structure in drug design .

Properties

CAS No.

64026-35-3

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

1-[4-(decylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C22H32N2O4/c1-2-3-4-5-6-7-8-9-14-23-21(26)17-10-12-19(13-11-17)24-16-18(22(27)28)15-20(24)25/h10-13,18H,2-9,14-16H2,1H3,(H,23,26)(H,27,28)

InChI Key

XKRVGIJKGDZDMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

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